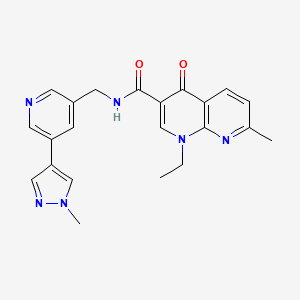

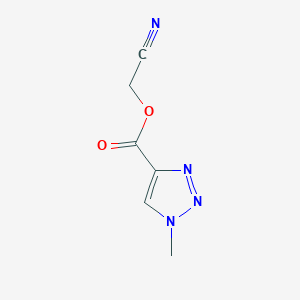

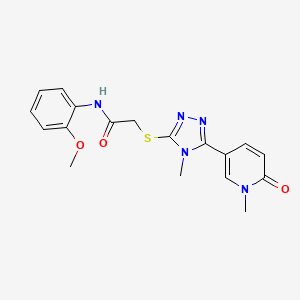

Cyanomethyl 1-methyltriazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyanomethyl 1-methyltriazole-4-carboxylate is a chemical compound with diverse applications in scientific research. It is extensively used in drug discovery, agricultural chemistry, and material science due to its unique properties and reactivity. It has a molecular weight of 166.14 .

Chemical Reactions Analysis

A novel methodology for radical cyanomethylation is described in one of the papers . The process is initiated by radical addition to the vinyl azide reagent which triggers a cascade-fragmentation mechanism driven by the loss of dinitrogen and the stabilized 2-hydroxypropyl radical, ultimately effecting cyanomethylation .Physical And Chemical Properties Analysis

Cyanomethyl 1-methyltriazole-4-carboxylate is a powder at room temperature . The storage temperature is at room temperature .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of Cyanomethyl 1-methyltriazole-4-carboxylate:

Pharmaceutical Applications

Cyanomethyl 1-methyltriazole-4-carboxylate: is a significant compound in pharmaceutical research due to its potential as a building block for drug development. The triazole ring is known for its stability and bioactivity, making it a valuable scaffold in the synthesis of various therapeutic agents, including antifungal, antibacterial, and anticancer drugs .

Organic Synthesis

In organic chemistry, Cyanomethyl 1-methyltriazole-4-carboxylate is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical reactions, including cycloaddition and substitution reactions, which are essential for creating novel compounds with potential applications in various industries .

Material Science

The compound is also explored in material science for its potential in developing new materials with unique properties. The triazole ring can contribute to the stability and functionality of polymers and other materials, making it useful in creating advanced materials for electronics, coatings, and other applications .

Chemical Biology

In chemical biology, Cyanomethyl 1-methyltriazole-4-carboxylate is used as a probe or tag in bioconjugation techniques. Its ability to form stable bonds with biomolecules makes it an excellent tool for studying biological processes and interactions at the molecular level .

Supramolecular Chemistry

The compound’s structure allows it to participate in supramolecular chemistry, where it can form non-covalent interactions with other molecules. This property is valuable in designing molecular assemblies and nanostructures with potential applications in drug delivery, sensors, and catalysis .

Fluorescent Imaging

Cyanomethyl 1-methyltriazole-4-carboxylate: is investigated for its potential in fluorescent imaging. The triazole ring can enhance the fluorescence properties of molecules, making it useful in developing fluorescent probes for imaging biological samples and detecting specific biomolecules .

Environmental Chemistry

In environmental chemistry, the compound is studied for its potential use in detecting and degrading environmental pollutants. Its reactivity and stability make it a candidate for developing sensors and catalysts that can help monitor and mitigate pollution .

Agricultural Chemistry

Lastly, Cyanomethyl 1-methyltriazole-4-carboxylate is explored in agricultural chemistry for its potential as a pesticide or herbicide. The triazole ring’s bioactivity can be harnessed to develop compounds that protect crops from pests and diseases, contributing to sustainable agriculture .

Safety and Hazards

While specific safety and hazard information for Cyanomethyl 1-methyltriazole-4-carboxylate is not available, a related compound, 2-(Cyanomethyl)benzimidazole, is known to be harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

作用機序

Target of Action

Cyanomethyl 1-methyltriazole-4-carboxylate, also known as cyanomethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, is a complex compound with potential therapeutic applications. Similar triazole-based compounds have been found to interact with various proteins and enzymes, such as atf4 and nf-kb .

Mode of Action

Triazole-pyrimidine hybrids, which share structural similarities with this compound, have been found to exhibit neuroprotective and anti-inflammatory properties . These compounds inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Related triazole-pyrimidine hybrids have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

特性

IUPAC Name |

cyanomethyl 1-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-10-4-5(8-9-10)6(11)12-3-2-7/h4H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMGYSMKYLFSQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)OCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanomethyl 1-methyltriazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-acetyl-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2451180.png)

![ethyl N-[(benzyloxy)methanethioyl]carbamate](/img/structure/B2451190.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2451191.png)

![N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2451195.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylonitrile](/img/structure/B2451197.png)